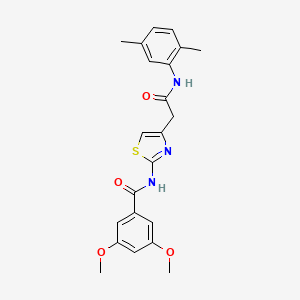

N-(4-(2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide

Description

Properties

IUPAC Name |

N-[4-[2-(2,5-dimethylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O4S/c1-13-5-6-14(2)19(7-13)24-20(26)10-16-12-30-22(23-16)25-21(27)15-8-17(28-3)11-18(9-15)29-4/h5-9,11-12H,10H2,1-4H3,(H,24,26)(H,23,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNSUVDSFZOBCBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of this compound are multidrug-resistant Gram-positive pathogens . It has shown excellent activity against methicillin and tedizolid/linezolid-resistant S. aureus, and vancomycin-resistant E. faecium .

Mode of Action

The compound interacts with its targets by inhibiting their growth and proliferation

Biochemical Pathways

The compound affects the biochemical pathways associated with the survival and proliferation of the targeted pathogens

Result of Action

The compound’s action results in the inhibition of the growth and proliferation of the targeted pathogens . This leads to a decrease in the number of these pathogens in the body, thereby helping to combat the infections they cause.

Biological Activity

N-(4-(2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide is a thiazole derivative with significant potential in medicinal chemistry. Its molecular formula is , and it has garnered interest due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound is particularly notable for its structural complexity and the presence of various functional groups that contribute to its biological efficacy.

Antimicrobial Activity

Thiazole derivatives, including this compound, have been extensively studied for their antimicrobial properties. Research indicates that thiazole compounds can exhibit potent activity against a variety of bacteria and fungi. For instance:

- Minimum Inhibitory Concentration (MIC) : Studies have shown that certain thiazole derivatives demonstrate MIC values ranging from 0.23 to 0.71 mg/mL against Bacillus cereus and Escherichia coli, indicating significant antimicrobial efficacy .

- Minimum Bactericidal Concentration (MBC) : Corresponding MBC values range from 0.46 to 0.95 mg/mL, further confirming the effectiveness of these compounds against resistant strains .

Anti-inflammatory Activity

The anti-inflammatory properties of thiazole derivatives are also noteworthy:

- Inhibition of Protein Denaturation : The compound has shown promising results in inhibiting the denaturation of proteins, a common method to assess anti-inflammatory activity. The percentage inhibition of thiazole analogs was significant compared to standard drugs like diclofenac sodium .

- IC50 Values : Various thiazole derivatives exhibited IC50 values in the range of 33.2–82.9 μM, demonstrating their potential as anti-inflammatory agents .

Antioxidant Activity

Thiazole compounds are recognized for their antioxidant capabilities:

- IC50 Values : Compounds derived from thiazoles have reported IC50 values between 38.6 and 43.5 μM, indicating strong antioxidant effects that can mitigate oxidative stress-related damage in biological systems .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties:

- Mechanism of Action : Thiazole derivatives can inhibit specific enzymes involved in cancer cell proliferation, making them candidates for further investigation in cancer therapy.

Case Studies and Research Findings

Scientific Research Applications

Medicinal Chemistry

N-(4-(2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide has been explored for its potential as an anticancer agent . Studies indicate that it may inhibit specific enzymes and pathways involved in cancer cell proliferation. The thiazole derivative's ability to interact with multiple biological targets enhances its potential therapeutic applications in oncology .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial and antifungal activities . It has been investigated against various drug-resistant strains of bacteria and fungi, showing promising results in inhibiting growth and viability. For instance, derivatives of similar thiazole compounds have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .

Biological Research

The compound serves as a valuable building block in the synthesis of more complex molecules for biological studies. Its unique structural features allow researchers to modify it further to create derivatives with enhanced biological activities or specificity towards certain biological targets.

Materials Science

In addition to its biological applications, this compound is being explored for its potential use in developing new materials with specific properties. This includes applications in polymers and dyes where the thiazole ring can impart unique characteristics.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s closest structural analogs include thiazole- and benzamide-containing derivatives. Below is a comparative analysis based on substituents, molecular features, and synthetic routes:

*Calculated based on molecular formula.

Key Observations :

Substituent Diversity: The target compound uniquely combines 3,5-dimethoxybenzamide with a 2,5-dimethylphenylacetamide group, enhancing lipophilicity compared to sulfonamide- or pyrazole-containing analogs (e.g., ). This may improve membrane permeability in biological systems. Compound 16 (from ) shares the acetamide-thiazole core but incorporates an indolinone-phenoxy group, which is associated with multitarget kinase inhibition in Alzheimer’s disease research .

However, analogous thiazole derivatives (e.g., ) often employ:

- Click chemistry (azide-alkyne cycloaddition) for triazole-thiazole hybrids.

- S-alkylation of thiol-containing precursors (as seen in for triazole derivatives).

Sulfonamide groups () introduce polarity, which may improve solubility but reduce blood-brain barrier penetration compared to the target’s dimethyl/methoxy substituents .

Research Findings and Limitations

- Biological Activity: No direct data exist for the target compound. However, structurally related thiazole derivatives () show activity as kinase inhibitors or sulfonamide-based therapeutics, suggesting plausible biological relevance .

- Limitations : The absence of pharmacokinetic or efficacy data for the target compound restricts a comprehensive comparison. Further studies are needed to evaluate its binding affinity, toxicity, and metabolic stability.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-(2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves coupling thiazole intermediates with activated benzamide derivatives. Key steps include:

- Use of dichloromethane or dimethylformamide (DMF) as solvents with 4-dimethylaminopyridine (DMAP) to catalyze amide bond formation .

- Optimization of reaction time (6–12 hours) and temperature (25–60°C) to balance yield and purity.

- Purification via column chromatography with gradients of ethyl acetate/hexane (20–50%) to isolate the target compound .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and amide/thiazole connectivity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation and fragmentation pattern analysis .

- Infrared (IR) Spectroscopy : Identification of carbonyl (C=O, ~1650–1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) functional groups .

Q. How should preliminary biological screening be designed to evaluate antimicrobial or anticancer activity?

- Methodological Answer :

- In vitro assays : Use MIC (Minimum Inhibitory Concentration) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. For anticancer activity, employ MTT assays on cell lines (e.g., MCF-7, A549) .

- Control compounds : Compare with known agents (e.g., cisplatin for anticancer, ciprofloxacin for antimicrobial) to establish baseline efficacy .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s interaction with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. Use software like Gaussian or ORCA .

- Molecular Docking : Simulate binding affinities with target proteins (e.g., EGFR for anticancer activity) using AutoDock Vina. Validate with MD simulations to assess stability .

Q. What strategies resolve contradictions in biological activity data between this compound and structural analogs?

- Methodological Answer :

- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects using analogs (e.g., fluorophenyl vs. methoxyphenyl groups). Example analogs:

| Compound Name | Key Structural Features | Observed Activity |

|---|---|---|

| N-(4-fluorophenyl)-2-... | Fluorophenyl group | Anticancer (IC₅₀: 8.2 µM) |

| N-(4-amino-2-...) | Furan ring | Antimicrobial (MIC: 16 µg/mL) |

- Mechanistic Studies : Use enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) to identify off-target effects .

Q. How can experimental design (DoE) optimize reaction conditions for large-scale synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial designs to test variables (solvent polarity, catalyst loading, temperature). For example:

- Factors : Solvent (DMF vs. THF), catalyst (DMAP vs. pyridine), temperature (40°C vs. 60°C).

- Response : Yield (%) and purity (HPLC).

- Statistical Analysis : Use ANOVA to identify significant factors and optimize conditions .

Q. What advanced techniques assess the compound’s stability under physiological conditions?

- Methodological Answer :

- HPLC-MS Stability Studies : Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C. Monitor degradation products over 24–72 hours .

- Metabolite Identification : Use liver microsome assays (e.g., rat liver S9 fraction) to detect Phase I/II metabolites .

Data Contradiction Analysis

Q. Why might similar compounds exhibit divergent biological activities despite shared structural motifs?

- Methodological Answer :

- Conformational Analysis : Use X-ray crystallography or NMR to compare spatial arrangements of thiazole and benzamide moieties. Subtle differences (e.g., dihedral angles) may alter target binding .

- Bioavailability Factors : Assess logP values (e.g., via shake-flask method) to determine if lipophilicity affects membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.